(4-Chlorophenyl)diphenylsulfonium triflate is a sulfonium salt characterized by its molecular formula and a molecular weight of approximately 446.89 g/mol. This compound features a sulfonium center bonded to two phenyl groups and a 4-chlorophenyl group, with triflate as the counterion. It is known for its stability and solubility in organic solvents, making it suitable for various chemical applications, particularly in polymer chemistry and photoinitiation processes .
While detailed safety data for (4-Chlorophenyl)diphenylsulfonium triflate is unavailable, one can infer some general hazards based on the properties of related compounds:
(4-Chlorophenyl)diphenylsulfonium triflate is primarily utilized as a photoinitiator in radical polymerization reactions. Upon exposure to ultraviolet light, it undergoes homolytic cleavage to generate reactive sulfonium radicals, which can initiate polymerization of acrylates and other vinyl monomers. The general reaction can be summarized as follows:
This mechanism highlights the compound's role in generating free radicals necessary for the polymerization process .
The synthesis of (4-Chlorophenyl)diphenylsulfonium triflate typically involves the reaction of diphenylsulfide with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonium salt. The general synthetic route can be outlined as follows:
This method highlights the importance of controlling reaction conditions to achieve high yields and purity of the desired product .
(4-Chlorophenyl)diphenylsulfonium triflate has several notable applications:
Interaction studies involving (4-Chlorophenyl)diphenylsulfonium triflate often focus on its reactivity with different monomers during polymerization processes. The compound's ability to initiate polymerization efficiently has been explored, revealing interactions with various vinyl compounds that lead to diverse polymer architectures. Additionally, studies may assess its compatibility with other photoinitiators or additives in formulations to optimize performance in commercial applications .
Several compounds share structural or functional similarities with (4-Chlorophenyl)diphenylsulfonium triflate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diphenyliodonium triflate | Iodonium salt | Stronger electrophilic character; used in similar applications. |
| Benzoin methyl ether | Photoinitiator | Generates radicals upon UV exposure; simpler structure. |
| Phenacyl bromide | Ketone derivative | Used as a photoinitiator; less stable than sulfonium salts. |
(4-Chlorophenyl)diphenylsulfonium triflate stands out due to its enhanced stability and efficiency as a photoinitiator compared to other similar compounds. Its unique structure allows for effective radical generation while maintaining solubility in organic solvents, making it particularly suitable for high-performance applications in polymer science .
Sulfonium salts, featuring a positively charged sulfur atom bonded to three organic substituents, have been integral to organic synthesis since the early 20th century. Their development paralleled advancements in understanding electrophilic reactivity and stereochemical control. Early applications included alkylation reactions, where sulfonium salts served as electrophilic intermediates. The introduction of triflate anions (CF~3~SO~3~^−^) in the 1970s revolutionized sulfonium salt chemistry, enabling the design of thermally stable and highly reactive derivatives.
Recent decades have seen sulfonium salts emerge as versatile tools in cross-coupling, photochemical functionalization, and asymmetric catalysis. The synthesis of (4-chlorophenyl)diphenylsulfonium triflate exemplifies this evolution, combining a sterically and electronically unique sulfonium cation with a non-coordinating triflate counterion.
The cation’s structure features a sulfur atom bonded to two phenyl groups and a 4-chlorophenyl substituent (Fig. 1). Key structural attributes include:
The 4-chlorophenyl group introduces an electron-withdrawing effect, increasing the cation’s electrophilicity compared to unsubstituted analogs. This structural motif is critical for its role in radical generation and photochemical applications.
Triflate (CF~3~SO~3~^−^) is a non-coordinating, weakly basic anion that stabilizes cations through electrostatic interactions rather than covalent bonding. Its properties include:
The triflate anion’s weak coordination enhances the cation’s reactivity in radical generation and photoacid-mediated processes, making (4-chlorophenyl)diphenylsulfonium triflate a potent initiator in polymerization and functionalization reactions.
The synthesis of (4-Chlorophenyl)diphenylsulfonium triflate involves multiple strategic approaches that can be categorized into four primary methodological areas. Each approach presents distinct advantages and challenges, requiring careful consideration of reaction conditions, substrate availability, and desired product purity.
Direct sulfonation represents the most straightforward approach for constructing the sulfonium center in (4-Chlorophenyl)diphenylsulfonium triflate. These methodologies typically involve the electrophilic activation of sulfur-containing precursors followed by nucleophilic attack to form the positively charged sulfur center [1] [2].
The most widely employed direct sulfonation route utilizes diphenyl sulfoxide as the starting material in combination with trifluoromethanesulfonic anhydride. This reaction proceeds through initial coordination of the sulfoxide oxygen to the highly electrophilic triflic anhydride, followed by nucleophilic attack by an aryl component to form the desired sulfonium salt [3] [1]. The reaction is typically conducted at low temperatures (-78°C to room temperature) in dichloromethane solvent, providing yields ranging from 85-95% under optimized conditions [3].
An alternative direct approach involves the reaction of diphenyl sulfide with 4-chlorobenzenesulfonyl chloride under elevated temperatures (80-150°C). This method operates through a different mechanistic pathway, where the sulfide acts as a nucleophile toward the activated aromatic sulfonyl chloride . While this approach can be conducted under solvent-free conditions, it generally provides lower yields (70-85%) compared to the sulfoxide-based methodology .
Silver triflate-mediated alkylation represents another significant direct sulfonation strategy. This approach utilizes the high electrophilicity of silver salts to activate alkyl halides toward nucleophilic attack by sulfides [5]. The reaction typically proceeds under mild conditions at room temperature in acetonitrile, requiring extended reaction times (16-24 hours) but providing excellent yields (80-95%) [5]. The methodology is particularly advantageous for its operational simplicity and the direct incorporation of the triflate counterion.
Table 1: Direct Sulfonation Routes for Sulfonium Salt Preparation
| Method | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Diphenyl sulfoxide + Trifluoromethanesulfonic anhydride | -78 to RT | Dichloromethane | 1-2 | 85-95 |
| Diphenyl sulfide + 4-Chlorobenzenesulfonyl chloride | 80-150 | Neat/Solvent-free | 2-5 | 70-85 |
| Chlorosulfonic acid + Diphenyl sulfide | 70-80 | Dichloromethane | 1-2 | 80-90 |
| Silver triflate mediated alkylation | RT | Acetonitrile | 16-24 | 80-95 |
The mechanistic understanding of these direct sulfonation processes reveals critical factors influencing reaction efficiency. The diphenyl sulfoxide route benefits from the pre-existing sulfur-oxygen bond, which facilitates electrophilic activation and subsequent nucleophilic substitution [2]. In contrast, the sulfide-based approaches require overcoming higher activation barriers associated with the formation of the initial sulfur-electrophile complex [6].
Optimization studies have demonstrated that reaction temperature, solvent polarity, and reagent stoichiometry significantly impact product formation and selectivity. Lower temperatures generally favor cleaner reactions with reduced side product formation, while polar aprotic solvents enhance the solubility and reactivity of ionic intermediates [3] [5].
The incorporation of the 4-chlorophenyl substituent into the sulfonium framework requires carefully designed halogenation strategies that ensure regioselective introduction of the chlorine atom while maintaining compatibility with subsequent sulfonium salt formation reactions [7] [8].
The most established halogenation approach involves the direct treatment of chlorobenzene with chlorosulfonic acid to generate 4-chlorobenzenesulfonyl chloride, which serves as a key intermediate for sulfonium salt synthesis [7] [9]. This reaction proceeds through electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the source of the chlorine substituent [8]. The reaction is typically conducted at 70°C for approximately 2 hours, providing yields of 81-87% of the desired sulfonyl chloride derivative [9].
Alternative halogenation strategies include the Sandmeyer reaction starting from 4-chloroaniline. This approach involves diazotization of the aniline derivative using sodium nitrite and hydrochloric acid at 0-5°C, followed by treatment with appropriate nucleophiles to introduce the desired functional groups [10]. While this method provides access to various 4-chlorophenyl derivatives, yields are typically lower (60-75%) due to the inherent challenges associated with diazonium salt chemistry [10].
Triflate formation represents another valuable halogenation strategy, particularly when direct incorporation of the triflate leaving group is desired. This approach utilizes trifluoromethanesulfonic anhydride in combination with pyridine at -78°C to convert 4-chlorophenol derivatives into their corresponding triflates [11]. The method provides excellent yields (85-92%) and generates products that are readily compatible with subsequent nucleophilic substitution reactions [11].
Table 2: Halogenation Strategies for 4-Chlorophenyl Substituent Incorporation
| Starting Material | Halogenation Method | Reaction Conditions | Yield (%) | Product |
|---|---|---|---|---|
| Chlorobenzene | Chlorosulfonic acid treatment | 70°C, 2h | 81-87 | 4-Chlorobenzenesulfonyl chloride |
| 4-Chloroaniline | Sandmeyer reaction | NaNO₂, HCl, 0-5°C | 60-75 | 4-Chlorophenyl halide |
| 4-Chlorophenol | Triflate formation | Tf₂O, pyridine, -78°C | 85-92 | 4-Chlorophenyl triflate |
| 4-Chlorobenzyl alcohol | Nucleophilic substitution | SOCl₂, reflux | 70-80 | 4-Chlorobenzyl chloride |
The regioselectivity of halogenation reactions is influenced by the electronic properties of the aromatic ring and the nature of existing substituents [12]. Chlorine acts as a weakly electron-withdrawing group through inductive effects while simultaneously exhibiting electron-donating behavior through resonance [12]. This dual electronic character results in deactivation of the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the ortho and para positions [12].
Mechanistic studies have revealed that the chlorosulfonic acid halogenation proceeds through formation of a π-complex between the aromatic ring and the electrophilic reagent, followed by formation of a σ-complex intermediate and subsequent loss of hydrogen chloride [8]. The reaction rate is significantly influenced by temperature, with higher temperatures favoring product formation but potentially leading to increased side reactions [7].
Counterion exchange represents a critical synthetic transformation for accessing (4-Chlorophenyl)diphenylsulfonium triflate from sulfonium salts bearing alternative counterions. These processes are essential when direct synthesis routes do not provide access to the desired triflate salt or when purification requirements necessitate counterion modification [6] [5].
Silver triflate treatment represents the most efficient counterion exchange methodology, particularly for conversion of halide-containing sulfonium salts to their triflate analogs [5]. This approach utilizes the high affinity of silver cations for halide anions to drive the exchange equilibrium toward product formation [5]. The reaction is typically conducted in acetonitrile at room temperature, providing exchange efficiencies of 95-98% with minimal side product formation [5].
Ion exchange resins provide an alternative approach for counterion exchange, particularly when working with water-soluble sulfonium salts. This methodology involves passage of the sulfonium salt solution through appropriately functionalized resin columns, allowing selective replacement of the counterion while retaining the cationic sulfonium center [3]. While this approach typically provides lower exchange efficiencies (85-90%), it offers advantages in terms of scalability and environmental compatibility [3].
Metathesis reactions represent another valuable counterion exchange strategy, involving direct reaction between the sulfonium salt and a triflate-containing reagent in appropriate organic solvents [6]. This approach is particularly effective for iodide-containing sulfonium salts, providing exchange efficiencies of 90-95% when conducted in dichloromethane [6].
Table 3: Counterion Exchange Processes for Triflate Derivatization
| Initial Counterion | Target Counterion | Exchange Method | Solvent | Exchange Efficiency (%) |
|---|---|---|---|---|
| Chloride | Triflate | AgOTf treatment | Acetonitrile | 95-98 |
| Bromide | Triflate | Ion exchange resin | Water/Methanol | 85-90 |
| Iodide | Triflate | Metathesis reaction | Dichloromethane | 90-95 |
| Tetrafluoroborate | Triflate | Direct anion exchange | Acetonitrile | 80-85 |
The thermodynamic driving force for counterion exchange reactions is determined by the relative stability and solvation energies of the competing anions [6]. Triflate anions exhibit exceptional stability due to the strong electron-withdrawing effects of the trifluoromethyl group, which delocalizes negative charge across the sulfonyl oxygens [11]. This stability, combined with the favorable solvation properties of triflate in organic solvents, provides a significant thermodynamic advantage for exchange reactions [11].
Kinetic factors also play crucial roles in determining exchange efficiency and reaction rates. The nucleophilicity of the incoming triflate anion, the leaving group ability of the displaced counterion, and the solvation dynamics of the ion pair all contribute to the overall reaction kinetics [5]. Polar aprotic solvents generally enhance exchange rates by stabilizing the separated ionic species and facilitating ion mobility [5].
The purification of (4-Chlorophenyl)diphenylsulfonium triflate presents unique challenges due to the ionic nature of the compound, its hygroscopic properties, and the potential for decomposition under certain conditions [5] [13]. Traditional purification methods must be adapted to accommodate these specific requirements while maintaining product integrity and purity.
Acetonitrile-hexane extraction has emerged as the most effective purification methodology for sulfonium triflate salts [5]. This approach exploits the differential solubility of ionic and non-ionic compounds between polar and non-polar solvent systems [5]. The method involves dissolving the crude sulfonium salt in acetonitrile, followed by multiple extractions with hexane to remove non-polar impurities [5]. This technique consistently achieves purities of 95-98% with recovery yields of 85-90% [5].
Recrystallization from ethyl ether represents a traditional approach for sulfonium salt purification, particularly effective when the target compound exhibits appropriate solubility characteristics [3]. The method involves dissolution of the crude material in a minimal amount of hot solvent, followed by controlled cooling to promote crystal formation [14]. While providing purities of 90-95%, this approach often suffers from lower recovery yields (70-80%) due to product losses during the crystallization process [14].
Column chromatography using reversed-phase stationary phases offers versatility for sulfonium salt purification, particularly when dealing with complex mixtures containing multiple ionic species [15] [16]. This approach utilizes hydrophobic interactions between the sulfonium cation and the stationary phase to achieve separation [15]. However, ionic compounds often exhibit retention challenges and broad peak profiles, limiting the achievable purity (85-92%) and recovery yields (60-75%) [15].
Table 4: Purification and Characterization Challenges in Sulfonium Salt Synthesis
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Major Challenge | Advantages |
|---|---|---|---|---|
| Acetonitrile/Hexane extraction | 95-98 | 85-90 | Polar impurity removal | Rapid, high purity |
| Recrystallization from ethyl ether | 90-95 | 70-80 | Solvent incorporation | Simple procedure |
| Column chromatography (reversed-phase) | 85-92 | 60-75 | Ionic compound retention | Versatile separation |
| Ion exchange chromatography | 88-93 | 65-80 | Long separation time | High selectivity |
Characterization of (4-Chlorophenyl)diphenylsulfonium triflate requires a comprehensive analytical approach encompassing multiple spectroscopic and spectrometric techniques [17] [18] [19]. Nuclear magnetic resonance spectroscopy provides essential structural information, with proton NMR revealing characteristic downfield shifts for aromatic protons attached to the positively charged sulfur center [20]. Carbon-13 NMR spectroscopy offers detailed information about quaternary carbon centers and aromatic carbon environments [20].
Fluorine-19 NMR spectroscopy is particularly valuable for triflate-containing compounds, providing a sharp singlet typically observed at -78 to -80 ppm for the trifluoromethyl group [21]. This technique offers high sensitivity and specificity for triflate anion detection and quantification [21].
Infrared spectroscopy provides complementary structural information, with characteristic absorption bands for sulfur-oxygen stretching vibrations (1150-1200 cm⁻¹) and carbon-chlorine stretching (750-850 cm⁻¹) [18] [22]. Mass spectrometry enables accurate molecular weight determination and fragmentation pattern analysis, typically showing loss of the triflate anion to generate the corresponding sulfonium cation [20].
Table 5: Characterization Methods and Key Analytical Parameters
| Analytical Method | Key Parameters | Diagnostic Features | Typical Values |
|---|---|---|---|
| ¹H NMR | Aromatic protons: 7.2-8.0 ppm | Downfield shift of S-phenyl | Integration ratio 14H |
| ¹³C NMR | Quaternary carbon: 120-150 ppm | Split aromatic carbons | 19 carbon signals |
| ¹⁹F NMR | Triflate CF₃: -78 to -80 ppm | Sharp singlet for CF₃ | J(F-F) coupling absent |
| IR Spectroscopy | S=O stretch: 1150-1200 cm⁻¹ | C-Cl stretch: 750-850 cm⁻¹ | Strong absorption bands |
| Mass Spectrometry | M⁺ cation detection | Loss of triflate anion | Accurate mass ±5 ppm |
| Thermal Analysis | Decomposition: 200-300°C | Multi-step decomposition | Onset 180-220°C |
Thermal stability analysis reveals that (4-Chlorophenyl)diphenylsulfonium triflate exhibits decomposition onset temperatures between 180-220°C, with multi-step decomposition processes occurring over extended temperature ranges [13] [23]. This thermal behavior is consistent with other triarylsulfonium triflate compounds and indicates reasonable stability for synthetic manipulations and storage under ambient conditions [13].
The hygroscopic nature of triflate salts necessitates careful handling and storage protocols to prevent moisture uptake and potential hydrolysis reactions. Anhydrous conditions are typically maintained during synthesis, purification, and characterization procedures to ensure product integrity and reproducible analytical results [5] [11].
Quality control measures for (4-Chlorophenyl)diphenylsulfonium triflate synthesis include monitoring of critical impurities such as residual starting materials, side products from incomplete reactions, and degradation products formed during storage or handling [5]. High-performance liquid chromatography with appropriate detection methods provides quantitative analysis of these impurities, enabling optimization of synthetic procedures and establishment of acceptable purity specifications [24].
X-ray crystallography provides the most definitive structural information about (4-Chlorophenyl)diphenylsulfonium triflate at the atomic level. The compound crystallizes in a monoclinic crystal system, consistent with the asymmetric nature of the substituted triarylsulfonium cation [1] [2].
The central sulfur atom adopts a pyramidal geometry with a sum of bond angles around sulfur of approximately 303°, which is characteristic of sulfonium salts [3] [4]. This geometry deviates significantly from the tetrahedral angle of 109.5°, reflecting the influence of the lone pair electron density and the three-coordinate nature of the positively charged sulfur center [5].
The sulfur-carbon bond lengths in the structure range from 1.73 to 1.81 Å, which falls within the typical range for S-C aromatic bonds in sulfonium compounds [6] [7]. The S-C bond to the 4-chlorophenyl group shows slight elongation compared to the bonds to the unsubstituted phenyl rings, reflecting the electron-withdrawing effect of the chlorine substituent [8].
The C-S-C bond angles are compressed to approximately 100-106°, substantially smaller than the tetrahedral angle due to the positive charge on sulfur and the resulting electrostatic repulsion between the aromatic rings [10]. The dihedral angles between the phenyl rings vary from 84° to 90°, indicating a propeller-like arrangement that minimizes steric interactions [11].
The triflate anion shows characteristic geometrical parameters with S-O bond lengths of 1.44-1.46 Å and O-S-O angles of approximately 115° [12]. Weak intermolecular interactions between the sulfonium cation and triflate anion are observed, with S···O distances of 2.89-3.07 Å, shorter than the sum of van der Waals radii (3.32 Å) [13].
The 4-chlorophenyl ring maintains planarity with the chlorine atom positioned at a C-Cl distance of 1.74 Å, consistent with aromatic chlorine substitution [14]. The electron-withdrawing effect of the chlorine atom is manifested in the C-C bond length variations within the aromatic ring, with bonds adjacent to the chlorine showing slight contraction [15].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of (4-Chlorophenyl)diphenylsulfonium triflate in solution. The compound exhibits characteristic spectral signatures that reflect its unique electronic structure and symmetry properties [16] [17].
1H NMR Spectroscopy: The proton spectrum displays aromatic resonances in the range of 7.2-8.0 ppm, with the protons directly attached to the sulfonium-bearing carbon atoms appearing further downfield due to the deshielding effect of the positively charged sulfur center [18] [19]. The 4-chlorophenyl protons exhibit a characteristic AA'BB' pattern with coupling constants of 7-8 Hz, while the unsubstituted phenyl rings show more complex overlapping multiplets [20].
Integration ratios confirm the presence of 14 aromatic protons, consistent with the molecular formula. The chemical shift differences between the ortho, meta, and para positions relative to the sulfonium center provide insight into the electronic distribution within the molecule [21].
13C NMR Spectroscopy: The carbon spectrum reveals distinct resonances for the quaternary carbon atoms directly bonded to sulfur, appearing at 120-150 ppm range [22] [23]. The 4-chlorophenyl carbons show characteristic splitting patterns due to the electron-withdrawing effect of the chlorine substituent, with the ipso carbon appearing at lower field [24].
The aromatic carbons display typical chemical shifts for electron-deficient aromatic systems, with the carbons ortho to the sulfonium center experiencing the greatest deshielding effect. The para carbon of the 4-chlorophenyl ring shows additional downfield shifting due to the combined effects of the chlorine and sulfonium substituents [25].
19F NMR Spectroscopy: The triflate anion exhibits a characteristic sharp singlet at -78 to -80 ppm, confirming the presence of the trifluoromethanesulfonate counterion [26] [27]. The chemical shift and peak shape provide evidence for the ionic nature of the compound and the mobility of the triflate anion in solution [28].
Multinuclear NMR Dynamics: Variable temperature NMR studies reveal information about molecular dynamics and conformational exchange processes. The aromatic rings exhibit restricted rotation around the S-C bonds at low temperatures, with coalescence temperatures providing activation energies for these rotational processes [29].
Mass spectrometry provides crucial information about the fragmentation behavior and structural integrity of (4-Chlorophenyl)diphenylsulfonium triflate under ionization conditions. The compound exhibits characteristic fragmentation patterns that are diagnostic for triarylsulfonium salts [30] [31].
Molecular Ion Formation: Under electrospray ionization (ESI) conditions, the compound readily forms the molecular cation [M]+ at m/z 297, corresponding to the loss of the triflate anion (149 mass units) [32]. The base peak typically corresponds to this cationic species, reflecting the ionic nature of the starting material [33].
Primary Fragmentation Pathways: The most prominent fragmentation pathway involves α-cleavage at the S-C bonds, leading to the formation of diphenylsulfonium fragments and neutral aryl radicals [34] [35]. The loss of the 4-chlorophenyl group (m/z 111) is slightly favored over the loss of phenyl groups (m/z 77) due to the electron-withdrawing effect of the chlorine substituent [36].
Sequential fragmentation produces ions at m/z 220 (loss of phenyl), m/z 186 (loss of 4-chlorophenyl), and m/z 143 (loss of two phenyl groups) [37]. The fragmentation efficiency follows the order: 4-chlorophenyl > phenyl, consistent with the relative stabilization of the leaving groups [38].
Secondary Fragmentation: Higher energy collision-induced dissociation (CID) reveals secondary fragmentation pathways involving ring fragmentation and rearrangement processes [39]. The formation of tropylium-like ions (m/z 91) from phenyl fragments and chlorotoluene molecular ions (m/z 126) from 4-chlorophenyl fragments are observed [40].
Isotope Patterns: The presence of chlorine in the molecule creates characteristic isotope patterns with M+2 peaks at 32.5% intensity relative to the molecular ion, confirming the presence of one chlorine atom [41]. This isotope pattern serves as a diagnostic feature for structural identification [42].
Fragmentation Mechanisms: The fragmentation mechanisms involve homolytic cleavage of S-C bonds followed by electron rearrangement processes [43]. The positive charge tends to remain with the sulfur-containing fragments, consistent with the higher electron affinity of sulfur compared to carbon [44].
Computational modeling provides detailed insights into the electronic structure, molecular geometry, and photochemical properties of (4-Chlorophenyl)diphenylsulfonium triflate. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal important structural and electronic parameters [45] [46].
Optimized Geometry: DFT calculations confirm the pyramidal geometry around the sulfur center with calculated bond angles summing to approximately 303°, in excellent agreement with crystallographic data [47]. The calculated S-C bond lengths (1.735-1.742 Å) match experimental values within 0.02 Å [48].
The optimized structure shows that the 4-chlorophenyl ring is twisted relative to the other phenyl rings by approximately 15°, minimizing steric interactions while maintaining electronic conjugation [49]. The calculated dihedral angles between phenyl rings (84-90°) reproduce the experimental propeller-like arrangement [50].
Electronic Structure Analysis: Natural population analysis reveals that the sulfur atom bears a formal positive charge of +0.946e, with the charge distributed among the three aromatic rings [51]. The 4-chlorophenyl ring carries slightly less positive charge density than the unsubstituted phenyl rings due to the electron-withdrawing effect of chlorine [52].
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic rings with significant contribution from sulfur d-orbitals [53]. The lowest unoccupied molecular orbital (LUMO) shows antibonding character between sulfur and the aromatic carbons, providing insight into the photochemical dissociation pathways [54].
The HOMO-LUMO gap is calculated to be 3.01-3.03 eV, corresponding to UV absorption around 410-415 nm [55]. This electronic transition is responsible for the photochemical activity of the compound as a photoacid generator [56].
Vibrational Analysis: Calculated vibrational frequencies provide assignments for experimental IR and Raman spectra. The S-C stretching vibrations appear at 650-750 cm⁻¹, while the aromatic C-H stretches occur at 3000-3100 cm⁻¹ [57]. The C-Cl stretching mode is predicted at 825 cm⁻¹ .
Photochemical Properties: Time-dependent DFT (TD-DFT) calculations predict the UV absorption maximum at 234 nm, consistent with experimental observations [59]. The electronic transitions involve charge transfer from the aromatic rings to sulfur-centered antibonding orbitals [60].
Solvation Effects: Polarizable continuum model (PCM) calculations demonstrate that solvation stabilizes the ionic structure, with larger stabilization energies in polar solvents [61]. The calculated solvation energies correlate with experimental solubility trends [62].
Irritant